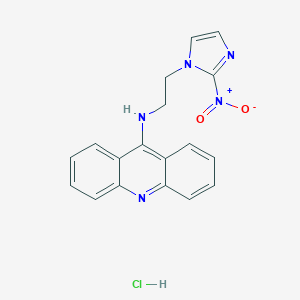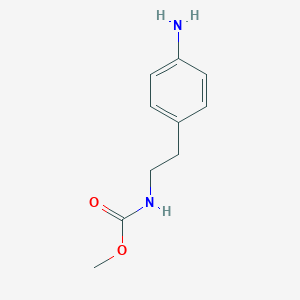
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine (NIA) is a synthetic compound that has been extensively studied for its potential application as an antitumor agent. It belongs to the class of nitroimidazole derivatives, which have been shown to selectively target hypoxic cells in tumors. NIA has been found to be particularly effective in treating solid tumors, such as those found in the lungs, liver, and brain.
Wirkmechanismus
The mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves the reduction of the nitro group in the molecule by cellular enzymes. This reduction generates reactive intermediates that form covalent adducts with DNA, leading to DNA damage and cell death. The selective targeting of hypoxic cells in tumors is thought to be due to the increased activity of these cellular enzymes in these cells.
Biochemical and Physiological Effects
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been shown to have several biochemical and physiological effects on cells. It has been found to induce DNA damage and cell cycle arrest in tumor cells. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been shown to induce apoptosis, or programmed cell death, in tumor cells. In addition, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been found to inhibit the production of reactive oxygen species, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has several advantages as a research tool in the laboratory. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer treatment, providing a wealth of information on its mechanism of action and potential applications. However, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine also has several limitations for lab experiments. It can be difficult to obtain large quantities of the compound, and its stability can be affected by factors such as temperature and light exposure.
Zukünftige Richtungen
There are several potential future directions for research on 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and stability. Another area of interest is the investigation of the potential use of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanism of action of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine and its potential applications in treating other diseases, such as parasitic infections and inflammatory disorders.
Synthesemethoden
The synthesis of 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine involves several steps, including the reaction of 2-nitro-1-imidazoleethanol with acridine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The final product is a yellow crystalline powder with a molecular weight of 382.4 g/mol.
Wissenschaftliche Forschungsanwendungen
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in tumors, which are often resistant to conventional chemotherapy. 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine works by inhibiting DNA synthesis, causing cell death in tumor cells. In addition to its use as an antitumor agent, 9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine has also been studied for its potential use in treating other diseases, such as parasitic infections and inflammatory disorders.
Eigenschaften
CAS-Nummer |
142618-00-6 |
|---|---|
Produktname |
9-(2-(2-Nitro-1-imidazolyl)ethylamino)acridine |
Molekularformel |
C18H16ClN5O2 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H15N5O2.ClH/c24-23(25)18-20-10-12-22(18)11-9-19-17-13-5-1-3-7-15(13)21-16-8-4-2-6-14(16)17;/h1-8,10,12H,9,11H2,(H,19,21);1H |
InChI-Schlüssel |
MQLFCIAPVUBEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCN4C=CN=C4[N+](=O)[O-].Cl |
Andere CAS-Nummern |
142618-00-6 |
Synonyme |
9-(2-(2-nitro-1-imidazolyl)ethylamino)acridine NLA-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
